molecular formula C21H25N3O4 B13864223 Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate

Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate

Cat. No.: B13864223
M. Wt: 383.4 g/mol
InChI Key: HTJZFTAZVNKRBX-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate is a complex organic compound with a molecular formula of C21H25N3O4 and a molecular weight of 383.44 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoyl group, and an ethyl ester group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate involves its interaction with specific molecular targets. The piperazine ring and benzoyl group allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate

InChI

InChI=1S/C21H25N3O4/c1-2-27-20(25)15-28-19-9-5-17(6-10-19)23-21(26)16-3-7-18(8-4-16)24-13-11-22-12-14-24/h3-10,22H,2,11-15H2,1H3,(H,23,26)

InChI Key

HTJZFTAZVNKRBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

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